6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride, a compound belonging to the imidazo[1,2-a]pyridine family, is notable for its heterocyclic structure which includes both imidazole and pyridine rings. This compound is classified as a carboxylic acid derivative, specifically a substituted imidazo compound. The hydrochloride form indicates it is paired with hydrochloric acid, enhancing its solubility in water and making it more suitable for various applications in scientific research.
The synthesis of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride can be achieved through several methods:
The molecular structure of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride can be described as follows:
Property | Value |
---|---|
Molecular Formula | C9H10ClN2O2 |
Molecular Weight | 202.64 g/mol |
IUPAC Name | 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride |
CAS Number | Not specified |
The compound participates in various chemical reactions typical of heterocyclic compounds:
The mechanism of action for compounds like 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride often involves interactions with biological targets such as enzymes or receptors. Research indicates that imidazo[1,2-a]pyridines can modulate various biological pathways:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in water |
The applications of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride span various scientific fields:
Imidazo[1,2-a]pyridine derivatives have emerged as promising chemotherapeutic agents against multidrug-resistant bacterial infections, particularly tuberculosis (TB). Their mechanism often involves disruption of essential microbial pathways, such as cell wall synthesis or energy metabolism. For instance, imidazo[1,2-a]pyridine-3-carboxamides (IPAs) inhibit Mycobacterium tuberculosis QcrB, a subunit of the electron transport chain essential for ATP synthesis [1]. Similarly, indole-2-carboxamides (structurally related to IPAs) target the membrane transporter MmpL3, disrupting mycolic acid translocation [1].
The carboxylic acid functionality at the C2 position—exemplified by 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride—enhrances target specificity and modulates physicochemical properties. This moiety introduces hydrogen-bonding capacity and polarity, improving solubility and pharmacokinetic profiles. As shown in Table 1, derivatives bearing this group exhibit exceptional potency against drug-resistant TB strains:
Table 1: Anti-Tubercular Activity of C2-Carboxylic Acid-Functionalized Imidazo[1,2-a]pyridines
Compound | H37Rv (MIC, μM) | MDR-TB (MIC, μM) | XDR-TB (MIC, μM) | Selectivity Index (SI) |
---|---|---|---|---|
6,7-Dimethyl derivative | 0.10 – 0.19 | 0.05 – 0.78 | 0.39 – 1.56 | >100 |
Unsubstituted parent | >160 | >160 | >160 | <1 |
Isoniazid (control) | 0.30 | Resistant | Resistant | N/A |
Data compiled from preclinical studies [1]. MDR: multidrug-resistant; XDR: extensively drug-resistant; SI: selectivity index (mammalian cell cytotoxicity/MIC).
The 6,7-dimethyl-substituted analogue demonstrates 1500-fold greater potency against the virulent H37Rv strain than its unsubstituted counterpart. Critically, it retains low micromolar activity against clinical MDR and XDR isolates, where first-line drugs like isoniazid fail. This efficacy extends to non-replicating bacilli under hypoxic conditions—a key challenge in TB eradication. The scaffold’s versatility is further evidenced in its synthesis: 2-aminopyridine precursors undergo cyclization with α-haloketones, followed by hydrolysis to yield the C2-carboxylic acid motif [5] [7]. Modifications at C6/C7, such as dimethylation, are introduced via pre-functionalized 2-aminopyridine building blocks prior to ring closure [1] [5].
The 6,7-dimethyl modification on the imidazo[1,2-a]pyridine scaffold is not incidental but a strategic design element enhancing target affinity and metabolic stability. Structurally, these alkyl groups induce three critical effects:
Steric Optimization: The methyl groups impose conformational restraint on the heterocyclic core, reducing rotational freedom and pre-organizing the molecule for target binding. X-ray crystallography of analogous compounds confirms that dimethyl substitution minimizes ring puckering, enhancing planarity and π-stacking interactions with hydrophobic enzyme pockets [1] [2]. This is particularly relevant for QcrB inhibition, where the dimethylated scaffold optimally occupies a cleft near the ubiquinone-binding site.
Electronic Modulation: Methyl groups donate electron density to the pyridine ring, elevating the highest occupied molecular orbital (HOMO) energy. This increases nucleophilicity at N1 and C3, promoting interactions with electrophilic residues in biological targets. Density functional theory (DFT) calculations reveal a 0.15 eV rise in HOMO energy for 6,7-dimethyl derivatives versus unsubstituted analogues—correlating with enhanced target inhibition [1].
Lipophilicity Adjustment: The dimethyl groups increase log P by ~0.8 units, improving membrane permeability without compromising aqueous solubility—a balance critical for intracellular antimycobacterial activity. This is evidenced in the compound’s calculated partition coefficient (clog P = 1.42) and topological polar surface area (TPSA = 54.6 Ų), both within optimal ranges for cell penetration [6].
The synthesis of 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride capitalizes on these advantages. As outlined in Table 2, dimethylation is introduced early via 5,6-dimethyl-2-aminopyridine, which undergoes cyclization with ethyl bromopyruvate. Subsequent hydrolysis yields the carboxylic acid, with hydrochloride salt formation enhancing crystallinity:
Table 2: Synthetic Pathway to 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Step | Reaction | Reagents/Conditions | Key Intermediate |
---|---|---|---|
1 | Aminopyridine synthesis | Dimethylation of 2-amino-5-bromopyridine | 5,6-Dimethyl-2-aminopyridine |
2 | Cyclization | Ethyl bromopyruvate, EtOH, reflux, 12h | Ethyl 6,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate |
3 | Ester hydrolysis | 6M HCl, 100°C, 6h | 6,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid |
4 | Salt formation | HCl in dioxane, 0°C | Hydrochloride salt |
Structure-activity relationship (SAR) studies underscore the necessity of dimethylation: Removal of either methyl group (e.g., 6-methyl or 7-methyl analogues) reduces anti-TB activity by 8–16-fold. Shifting methylation to C5/C8 positions abolishes potency entirely, confirming the steric and electronic sensitivity of the QcrB binding pocket [1]. Molecular docking models further illustrate how the 6,7-dimethyl groups engage in van der Waals contacts with Val70, Leu73, and Ile86 residues in QcrB, while the C2-carboxylate forms salt bridges with Arg58 and His76 [1]. This dual interaction profile—combining hydrophobic stabilization and ionic bonding—exemplifies the strategic synergy between the dimethyl substitution and carboxylic acid functionality in overcoming drug-resistant tuberculosis.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1